2,2'-(Carbonyldisulfanediyl)diacetic acid

Description

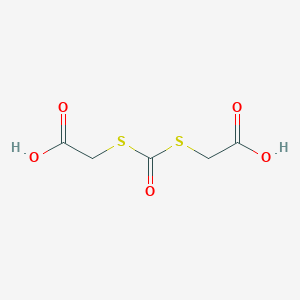

2,2'-(Carbonyldisulfanediyl)diacetic acid is a sulfur-containing organic compound characterized by a central carbonyl group flanked by two disulfanediyl (–S–S–) bridges, each connected to acetic acid moieties. Its structure (HOOCCH₂–S–S–CO–S–S–CH₂COOH) confers unique redox-active and chelating properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name |

2-(carboxymethylsulfanylcarbonylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5S2/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHIEAQMJIZBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(=O)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730659 | |

| Record name | 2,2'-(Carbonyldisulfanediyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65291-49-8 | |

| Record name | 2,2'-(Carbonyldisulfanediyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(carbonyldisulfanediyl)diacetic acid typically involves the reaction of carboxylic acid hydrazides with 2,2’-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for 2,2’-(carbonyldisulfanediyl)diacetic acid are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable and sustainable production methods can be developed. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Carbonyldisulfanediyl)diacetic acid undergoes various chemical reactions, including:

Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetic acid moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2,2’-(Carbonyldisulfanediyl)diacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(carbonyldisulfanediyl)diacetic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The disulfide linkages can undergo redox reactions, modulating the activity of target proteins. Additionally, the carbonyl and acetic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic Acid

Structural and Functional Differences

The cyclohexane analog replaces the central carbonyl group with a cyclohexane ring, resulting in 2,2'-(cyclohexane-1,1-diyldisulfanediyl)diacetic acid (CAS 4265-54-7). This structural modification significantly alters steric and electronic properties:

- Stability : The cyclohexane ring enhances rigidity and may improve thermal stability (boiling point: 482.7°C vs. unrecorded for the carbonyl variant) .

- Solubility : The hydrophobic cyclohexane group likely reduces aqueous solubility compared to the polar carbonyl group in the target compound.

- Applications: The cyclohexane derivative’s higher density (1.36 g/cm³) and lower vapor pressure (1.21E-10 mmHg at 25°C) suggest utility in non-polar solvents or solid-state reactions .

| Property | 2,2'-(Carbonyldisulfanediyl)diacetic Acid | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic Acid |

|---|---|---|

| Molecular Formula | C₅H₆O₅S₂ (hypothetical) | C₁₀H₁₆O₄S₂ |

| Molar Mass (g/mol) | ~218.2 | 264.36 |

| Density (g/cm³) | Not reported | 1.36 |

| Boiling Point (°C) | Not reported | 482.7 |

Comparison with HOPO-TACN Derivatives (HE-NO2A and HP-NO2A)

These triazonane-based chelators, such as HE-NO2A and HP-NO2A, feature hydroxypyridinone (HOPO) groups and acetic acid side chains . Key distinctions include:

- Chelation Capacity : HOPO-TACN derivatives excel in binding transition metals (e.g., Cu²⁺, Ga³⁺) for biomedical imaging, whereas the target compound’s disulfide and carbonyl groups may favor redox reactions or coordination with softer Lewis acids (e.g., Ag⁺).

- Synthetic Complexity : HOPO-TACN compounds require multi-step synthesis involving triazonane functionalization, contrasting with the simpler disulfide-acetic acid framework of the target compound.

- Solubility : The hydrophilic triazonane and HOPO groups enhance aqueous solubility, advantageous for biological applications.

Comparison with Piperazine-2,6-dione Analogs

- Antioxidant Activity : The piperazine-dione derivatives exhibit radical-scavenging properties, while the target compound’s disulfide bonds may participate in thiol-disulfide exchange reactions.

Comparison with N,N'-Diacetylcystine

- Redox Behavior : Both compounds contain disulfide bonds, but the acetylated amine groups in diacetylcystine reduce thiol reactivity, favoring stability over redox activity.

- Biological Relevance : Diacetylcystine is a cysteine derivative with applications in peptide synthesis, whereas the target compound’s acetic acid groups may enable metal chelation or polymer crosslinking.

Comparison with Silver(I) 2,2'-(1,2-Phenylenedisulfanediyl)diacetic Acid

This silver-coordinated derivative features a phenylenedisulfanediyl bridge :

- Coordination Chemistry : The aromatic disulfide backbone stabilizes Ag⁺ coordination, suggesting catalytic or antimicrobial applications. The target compound’s carbonyl group may instead favor interactions with carbonyl-binding metals (e.g., Fe²⁺).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.